molecular formula C9H13N3O6S B592077 N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide CAS No. 139093-37-1

N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide

Cat. No. B592077
CAS RN: 139093-37-1
M. Wt: 291.278
InChI Key: LESYFYPGPJQPKL-UHFFFAOYSA-N
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Description

“N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide” is a complex organic compound. It contains two carbonyl groups, one methoxycarbonyl group , one ethoxycarbonyl group , a pyrazole ring, and a sulfonamide group. The methoxycarbonyl and ethoxycarbonyl groups are organyl groups with formulas ‒COOMe and ‒COOEt respectively .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the methoxycarbonyl and ethoxycarbonyl groups, and the addition of the sulfonamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups around the pyrazole ring. The methoxycarbonyl and ethoxycarbonyl groups would likely have a significant impact on the compound’s overall structure due to their electron-withdrawing nature .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carbonyl, methoxycarbonyl, ethoxycarbonyl, and sulfonamide groups. These groups are often involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl, methoxycarbonyl, ethoxycarbonyl, and sulfonamide groups could impact properties such as solubility, stability, and reactivity .

Mechanism of Action

Without specific context or application, it’s challenging to determine the exact mechanism of action of this compound. Its activity could vary widely depending on the context in which it’s used .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in various fields, including organic synthesis, medicinal chemistry, and material science .

properties

IUPAC Name

ethyl 5-(methoxycarbonylsulfamoyl)-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O6S/c1-4-18-8(13)6-5-10-12(2)7(6)19(15,16)11-9(14)17-3/h5H,4H2,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESYFYPGPJQPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694891
Record name Ethyl 5-[(methoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139093-37-1
Record name Ethyl 5-[(methoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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